Dibutylnaphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylnaphthalene-2-sulfonic acid is an organic compound with the molecular formula C18H24O3S. It is a derivative of naphthalene, where two butyl groups are attached to the naphthalene ring, and a sulfonic acid group is positioned at the 2nd carbon of the naphthalene ring. This compound is known for its applications in various industrial and research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibutylnaphthalene-2-sulfonic acid typically involves the sulfonation of dibutylnaphthalene. The process begins with the reaction of naphthalene with butyl groups under specific conditions to form dibutylnaphthalene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid. The reaction conditions include maintaining a temperature range of 150-200°C and ensuring the presence of a catalyst to facilitate the sulfonation process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where naphthalene and butyl groups are reacted, followed by sulfonation. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dibutylnaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonate salts, sulfinate derivatives, and various substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Dibutylnaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, lubricants, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of dibutylnaphthalene-2-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to the desired effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2-sulfonic acid: A simpler analog without butyl groups, used primarily in dye synthesis.
Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at the 1st position, also used in dye production.
Uniqueness: Dibutylnaphthalene-2-sulfonic acid is unique due to the presence of butyl groups, which enhance its hydrophobic properties and make it more suitable for applications requiring non-polar characteristics. This makes it distinct from other naphthalene sulfonic acids, which are more hydrophilic .
Eigenschaften
Molekularformel |
C18H24O3S |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,3-dibutylnaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-9-15-13-14-10-7-8-12-16(14)17(11-6-4-2)18(15)22(19,20)21/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21) |
InChI-Schlüssel |
WQAHBQDXMLKOGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1S(=O)(=O)O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.